3-[4-(2-Acetamidoethyl)phenyl]prop-2-enoic acid
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Overview
Description
3-[4-(2-Acetamidoethyl)phenyl]prop-2-enoic acid is a chemical compound with the molecular formula C11H13NO3. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an acetamidoethyl group attached to a phenyl ring, further connected to a prop-2-enoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-Acetamidoethyl)phenyl]prop-2-enoic acid typically involves the reaction of 4-acetamidobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like piperidine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-[4-(2-Acetamidoethyl)phenyl]prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the prop-2-enoic acid moiety to a single bond, forming saturated derivatives.
Substitution: The acetamido group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, saturated derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-[4-(2-Acetamidoethyl)phenyl]prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[4-(2-Acetamidoethyl)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, influencing their activity. The phenyl ring and prop-2-enoic acid moiety can interact with enzymes and receptors, modulating their functions .
Comparison with Similar Compounds
Similar Compounds
3-(4-Acetylphenyl)prop-2-enoic acid: Similar in structure but with an acetyl group instead of an acetamido group.
Cinnamic acid derivatives: Compounds with similar prop-2-enoic acid moieties but different substituents on the phenyl ring.
Uniqueness
3-[4-(2-Acetamidoethyl)phenyl]prop-2-enoic acid is unique due to its specific acetamidoethyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
61629-93-4 |
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Molecular Formula |
C13H15NO3 |
Molecular Weight |
233.26 g/mol |
IUPAC Name |
3-[4-(2-acetamidoethyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C13H15NO3/c1-10(15)14-9-8-12-4-2-11(3-5-12)6-7-13(16)17/h2-7H,8-9H2,1H3,(H,14,15)(H,16,17) |
InChI Key |
UFOCOVKCWBLLTC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCC1=CC=C(C=C1)C=CC(=O)O |
Origin of Product |
United States |
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